molecular formula C12H15FN4 B1491203 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098136-78-6

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1491203
CAS No.: 2098136-78-6
M. Wt: 234.27 g/mol
InChI Key: XMQWBVNAWYMEFZ-UHFFFAOYSA-N
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Description

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a fluoroethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.

    Fluoroethylation: The fluoroethyl group can be introduced through a nucleophilic substitution reaction using a fluoroethyl halide.

    N-Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, while the pyrazole and pyridine rings can interact with active sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(2-chloroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
  • 1-(1-(2-bromoethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
  • 1-(1-(2-iodoethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Uniqueness

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4/c1-14-8-11-9-17(7-4-13)16-12(11)10-2-5-15-6-3-10/h2-3,5-6,9,14H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQWBVNAWYMEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=CC=NC=C2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 3
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 4
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 5
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

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